molecular formula C7H5N5 B13926292 5-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile

5-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B13926292
M. Wt: 159.15 g/mol
InChI Key: DDAJMKBNEBEYAU-UHFFFAOYSA-N
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Description

5-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. One efficient method involves heating the initial components in pyridine at elevated temperatures, such as 120°C, under controlled microwave heating conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include cinnamonitriles, enaminones, and various electrophilic reagents. The reactions are typically carried out in solvents like pyridine, under controlled heating conditions .

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which possess potent biological activities .

Properties

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

5-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C7H5N5/c8-3-5-4-10-12-2-1-6(9)11-7(5)12/h1-2,4H,(H2,9,11)

InChI Key

DDAJMKBNEBEYAU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)C#N)N=C1N

Origin of Product

United States

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